PI4KIIIβ Selectivity vs. Related Isoforms
MI 14 inhibits PI4KIIIβ with an IC50 of 54 nM, and crucially, it exhibits no measurable inhibition (IC50 > 100 μM) against the closely related lipid kinases PI4KIIIα and PI4KIIα [1]. This represents a selectivity window of >1,800-fold . In comparison, other PI4KIIIβ inhibitors show varying selectivity profiles. For instance, BQR-695 inhibits human PI4KIIIβ with an IC50 of 80 nM , while its selectivity over other isoforms is not reported with the same high threshold. The >1,800-fold selectivity of MI 14 ensures that observed biological effects can be confidently attributed to PI4KIIIβ inhibition, minimizing off-target kinase activity.
| Evidence Dimension | Isoform Selectivity (PI4KIIIβ vs. PI4KIIIα and PI4KIIα) |
|---|---|
| Target Compound Data | IC50 = 54 nM (PI4KIIIβ), IC50 > 100 μM (PI4KIIIα and PI4KIIα) |
| Comparator Or Baseline | Selectivity window >1,800-fold (derived from IC50 ratio). BQR-695: IC50 = 80 nM (human PI4KIIIβ), but selectivity data not fully disclosed for comparison. |
| Quantified Difference | >1,800-fold selectivity |
| Conditions | In vitro biochemical kinase inhibition assays |
Why This Matters
This high selectivity is critical for researchers requiring a chemical probe that specifically interrogates PI4KIIIβ function without confounding activity on other PI4K isoforms.
- [1] Mejdrová I, et al. Highly selective phosphatidylinositol 4-kinase IIIβ inhibitors and structural insight into their mode of action. J Med Chem. 2015;58(9):3767-3793. PMID: 25897704. View Source
